N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine
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Overview
Description
N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine: is a heterocyclic compound that features a benzisoxazole core structure with an amine group at the 3-position and a pyridinyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-nitrophenylhydroxylamine with a suitable aldehyde or ketone under acidic conditions to form the benzisoxazole ring. The resulting intermediate is then reacted with 4-pyridinecarboxaldehyde to introduce the pyridinyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzisoxazole ring and the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzisoxazole and pyridinyl derivatives.
Scientific Research Applications
Chemistry: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: this compound is investigated for its potential use in treating neurological disorders, infections, and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert its effects.
Comparison with Similar Compounds
- 1,2-Benzisoxazol-3-amine
- 4-Pyridinyl-1,2-benzisoxazole
- 1,2-Benzisoxazol-3-amine, N-2-pyridinyl-
Comparison: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine is unique due to the specific positioning of the pyridinyl group, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Properties
CAS No. |
155637-51-7 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-pyridin-4-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H9N3O/c1-2-4-11-10(3-1)12(15-16-11)14-9-5-7-13-8-6-9/h1-8H,(H,13,14,15) |
InChI Key |
XLRRBYUEMIWKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC3=CC=NC=C3 |
Origin of Product |
United States |
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